N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,6-dimethyl groups and an N-linked 2-morpholinoethyl moiety. The benzamide portion is further substituted with 3,4,5-trimethoxy groups, and the molecule exists as a hydrochloride salt, likely enhancing its solubility in aqueous media. The synthesis of such compounds typically involves multi-step reactions, including acylations and alkylations, as seen in related methodologies .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-16-12-19-22(13-17(16)2)34-25(26-19)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)23(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSBKOQONBFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Analysis
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis and Structural Characterization
The compound is synthesized through a series of reactions involving benzothiazole derivatives. The synthesis typically involves the reaction of 5,6-dimethylbenzo[d]thiazole with various amine and benzamide derivatives under controlled conditions. The characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure and purity.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications to the benzothiazole core can enhance anticancer activities against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cells (A431, A549, H1299) at micromolar concentrations .
Table 1: Antitumor Activity Against Selected Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A431 | 1.75 ± 0.15 |
| This compound | A549 | 2.10 ± 0.20 |
| This compound | H1299 | 1.95 ± 0.25 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies using the broth microdilution method demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed inhibition zones comparable to standard antibiotics like gentamicin and fluconazole .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance mechanisms. It has been suggested that the compound may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and inflammatory responses . Additionally, its antimicrobial action may stem from disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Case Study on Antitumor Efficacy : A recent study evaluated a series of benzothiazole derivatives for their antitumor effects in vivo. The lead compound demonstrated significant tumor regression in xenograft models of lung cancer.
- Antibacterial Activity Assessment : Another study focused on the antibacterial properties of similar compounds against multi-drug resistant strains of bacteria. The findings indicated that these compounds could serve as potential candidates for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Nuances and Implications
- Core Heterocycle: The benzo[d]thiazole in the target compound differs from benzimidazole () and fused imidazothiazole () in electronic and steric properties.
- Substituent Effects: The 5,6-dimethyl groups on the thiazole may enhance lipophilicity, improving membrane permeability compared to the cyano group in ’s compound. The morpholinoethyl moiety introduces a tertiary amine (protonated as HCl salt), increasing solubility and possibly enabling hydrogen bonding. This contrasts with the cyanobenzimidazole’s electron-withdrawing cyano group, which may reduce solubility . The 3,4,5-trimethoxybenzamide group is conserved in ’s compound, suggesting shared pharmacological scaffolds (e.g., tubulin inhibition or kinase modulation).
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
Optimization involves multi-step reactions with precise control of temperature, solvent choice (e.g., ethanol or dimethylformamide), and pH. For example, coupling benzo[d]thiazole derivatives with morpholinoethyl intermediates under reflux conditions enhances amide bond formation. Purification via recrystallization or column chromatography, followed by HPLC analysis (>95% purity), ensures high yields. Critical steps include protecting sensitive functional groups (e.g., morpholine) from side reactions .
What analytical techniques are most reliable for confirming structural integrity and purity?
Basic Research Question
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the benzamide and benzo[d]thiazole moieties. High-Performance Liquid Chromatography (HPLC) quantifies purity, while Thermogravimetric Analysis (TGA) assesses thermal stability. Mass spectrometry (MS) confirms molecular weight, particularly for hydrochloride salt formation. Cross-validation using these techniques minimizes structural misassignment .
How do solubility and stability properties impact in vitro assay design?
Basic Research Question
Methodological Answer:
The compound’s hydrochloride salt form improves aqueous solubility but may degrade under extreme pH or moisture. Pre-formulation studies in buffers (pH 6.8–7.4) with DMSO co-solvents (<1% v/v) are recommended for cell-based assays. Stability is monitored via accelerated degradation studies (40°C/75% RH) with HPLC tracking. Use inert atmospheres (N₂) during storage to prevent oxidation of the thiazole ring .
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay variability (e.g., ATP levels in viability assays) or off-target effects. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement. Dose-response curves (IC₅₀/EC₅₀) and counter-screens against related kinases/GPCRs clarify selectivity. Meta-analyses of published datasets, adjusting for cell line heterogeneity (e.g., HEK293 vs. primary cells), improve reproducibility .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
Methodological Answer:
Systematic modifications to the trimethoxybenzamide (e.g., replacing methoxy with ethoxy) or morpholinoethyl groups (e.g., substituting piperazine) probe steric and electronic effects. Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., ATP-binding pockets). In vitro IC₅₀ data from analogs are mapped to 3D-QSAR models to prioritize candidates with enhanced potency and reduced cytotoxicity .
What experimental approaches validate the proposed mechanism of action?
Advanced Research Question
Methodological Answer:
Mechanistic studies require a combination of:
- Biochemical assays : Competitive binding with fluorescent probes (e.g., FP-Tracer) to quantify target inhibition.
- Cellular assays : CRISPR knockouts of putative targets to confirm pathway dependency.
- Pharmacodynamic markers : Western blotting for downstream effectors (e.g., phosphorylated ERK).
Discrepancies between in vitro and in vivo efficacy are addressed using PK/PD modeling to align exposure with target engagement .
How should researchers design pharmacokinetic (PK) studies for this compound?
Advanced Research Question
Methodological Answer:
- In vitro : Microsomal stability assays (human/rat liver microsomes) with LC-MS quantification to estimate metabolic clearance.
- In vivo : Rodent PK studies (IV/PO dosing) with plasma sampling at 0.5, 2, 6, 12, 24h. Bile-duct cannulation assesses enterohepatic recirculation.
- Tissue distribution : Autoradiography or LC-MS/MS in organs (e.g., brain penetration studies).
Adjust formulations (e.g., PEGylation) to improve bioavailability if logP >5 indicates high lipophilicity .
What computational tools predict off-target interactions and toxicity?
Advanced Research Question
Methodological Answer:
- Off-target prediction : SwissTargetPrediction or SEA servers screen for GPCRs, kinases, and ion channels.
- Toxicity profiling : ProTox-II predicts hepatotoxicity, while Derek Nexus flags structural alerts (e.g., mutagenic nitro groups).
- ADMET modeling : QikProp calculates CNS permeability (logBB) and P-glycoprotein efflux. Experimental validation via hERG patch-clamp assays mitigates cardiac risk .
How can researchers address batch-to-batch variability in biological assays?
Advanced Research Question
Methodological Answer:
Standardize synthesis protocols (e.g., USP guidelines) and characterize each batch via:
- HPLC-UV/ELSD : Quantify impurities (<0.5% by area).
- XRPD : Confirm crystalline form consistency.
Include internal controls (e.g., reference inhibitors) in every assay plate. Use ANOVA to statistically compare EC₅₀ values across batches .
What methodologies elucidate metabolic pathways and metabolite identification?
Advanced Research Question
Methodological Answer:
- In vitro : Incubate with hepatocytes (human/rat) and analyze via UPLC-QTOF-MS. Use MassHunter/MetaSite to annotate phase I/II metabolites.
- In vivo : Collect urine/feces from dosed rodents for metabolite profiling.
Structural confirmation requires NMR of isolated metabolites. CYP450 inhibition assays (e.g., fluorogenic substrates) identify enzymes involved in clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
